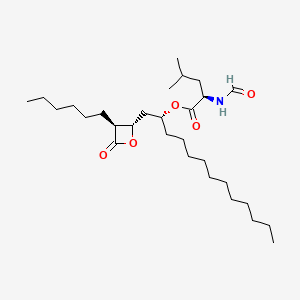

(R,R,S,S)-Orlistat

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

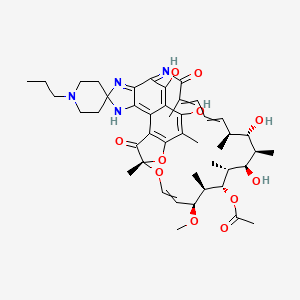

The enantioselective synthesis of Orlistat, particularly focusing on the (R,R,S,S)-enantiomer, involves several key steps, including the asymmetric hydrogenation of methyl 3-oxotetradecanoate to produce the first enantiomerically pure intermediate, methyl (R)-3-hydroxy-tetradecanoate. This process is crucial for achieving the desired stereochemistry essential for Orlistat's biological activity. The synthesis strategy also emphasizes the significance of selecting appropriate catalysts and conditions to achieve high enantioselectivity and yield, suitable for large-scale production (Birk, Karpf, Püntener, Scalone, Schwindt, & Zutter, 2006).

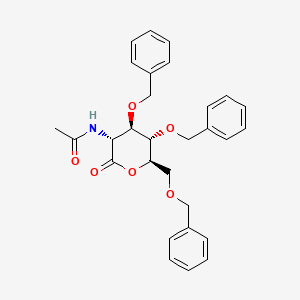

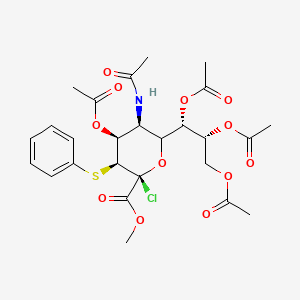

Molecular Structure Analysis

The molecular structure of (R,R,S,S)-Orlistat is characterized by its specific stereochemistry, which is pivotal for its mechanism of action. The presence of the β-lactone ring and the N-formyl-L-leucine side chain are key structural features that enable Orlistat to bind covalently to the active site of lipases. The stereochemical configuration of Orlistat is essential for its potent inhibitory activity on lipase enzymes, which underscores the importance of precise control over stereochemistry during its synthesis.

Chemical Reactions and Properties

Orlistat's mechanism involves the formation of a covalent bond with the serine residue in the active site of the lipase enzyme. This reaction is irreversible, leading to the permanent deactivation of the enzyme's ability to hydrolyze dietary fats. The β-lactone ring of Orlistat is critical for this reaction, as it opens upon nucleophilic attack by the serine's hydroxyl group, leading to the covalent enzyme-inhibitor complex. This unique chemical reactivity is central to Orlistat's mode of action as a lipase inhibitor.

Physical Properties Analysis

Orlistat's physical properties, such as its solubility and melting point, are influenced by its molecular structure. The compound exhibits low solubility in water, which is consistent with its lipophilic nature. This property is beneficial for its function as a lipase inhibitor, as it needs to interact with lipases in the lipid-rich environment of the gastrointestinal tract. Understanding these physical properties is crucial for formulating Orlistat into a pharmaceutically acceptable product that is effective in inhibiting dietary fat absorption.

Chemical Properties Analysis

The chemical stability of Orlistat, including its resistance to hydrolysis and oxidation, contributes to its effectiveness as a lipase inhibitor. Its chemical properties ensure that Orlistat remains active in the gastrointestinal tract until it reaches the site of action, where it inhibits the lipases. The stability of the β-lactone ring is particularly important, as it must remain intact until it reacts with the lipase enzyme.

Aplicaciones Científicas De Investigación

Overview of Orlistat's Mechanism and Application

Orlistat, also known as Xenical, is a reversible inhibitor of gastric and pancreatic lipases. It is primarily used for weight management in adults and adolescents, either with or without comorbidities such as type 2 diabetes mellitus and metabolic syndrome. Its efficacy extends beyond mere weight loss; orlistat has been shown to improve glycemic parameters and some features of metabolic syndrome. The drug operates by preventing the absorption of dietary fat, thus reducing caloric intake without the need for systemic absorption. Studies highlight its minimal systemic absorption and its action primarily in the gastrointestinal tract, indicating a low degree of systemic side effects (Zhi et al., 1995).

Orlistat's Efficacy in Weight Management

Clinical trials have established orlistat's effectiveness in promoting weight loss when combined with a hypocaloric diet. Over periods extending up to four years, orlistat, alongside dietary changes, has shown consistent efficacy in reducing weight and improving metabolic risk factors in obese patients. This improvement is not only significant in terms of weight reduction but also in preventing the onset of type 2 diabetes, highlighting orlistat's role in managing obesity-related comorbidities (Curran & Scott, 2004).

Economic and Public Health Impact

From an economic and public health perspective, orlistat has been reviewed for its cost-effectiveness and impact on public health outcomes. Despite its modest weight loss outcomes compared to placebo, orlistat is associated with favorable risk/benefit profiles and potentially beneficial impacts on obesity-associated cardiovascular risk factors and type 2 diabetes. However, its long-term clinical effects remain largely unstudied, with the drug's significant impact on population health being questioned due to low treatment continuation rates and modest short-term clinical effects (Zohrabian, 2010).

Safety and Tolerability

Safety and tolerability have been key considerations in the use of orlistat for obesity management. Long-term tolerability data suggest that the drug is generally well tolerated, with the most common adverse events being gastrointestinal in nature, related to the mechanism of action of the drug. Systemic adverse events are negligible, indicating a favorable safety profile for long-term use (Beyea, Garg, & Weir, 2012).

Safety And Hazards

The safety and hazards of a specific compound depend on its physical and chemical properties. It’s important to conduct a thorough risk assessment to protect workers’ health and safety11.

Propiedades

IUPAC Name |

[(2R)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26-,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLBNYSZXLDEJQ-RAVGUYNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,R,S,S)-Orlistat | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)